molecular formula C6H3Br2N3 B1418838 2,7-Dibromo-5H-pyrrolo[2,3-b]pyrazine CAS No. 1209703-87-6

2,7-Dibromo-5H-pyrrolo[2,3-b]pyrazine

Numéro de catalogue: B1418838
Numéro CAS: 1209703-87-6
Poids moléculaire: 276.92 g/mol
Clé InChI: VDCSKOADZYGCBU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2,7-Dibromo-5H-pyrrolo[2,3-b]pyrazine is a halogenated heterocyclic compound featuring a fused pyrrole-pyrazine core with bromine atoms at positions 2 and 7 (Fig. 1). This scaffold is widely utilized as a synthetic intermediate in medicinal chemistry and materials science due to its reactivity in cross-coupling reactions and ability to modulate electronic properties . Its bromine substituents enable regioselective functionalization, making it a versatile precursor for designing kinase inhibitors (e.g., FGFR1, BTK) , optoelectronic materials , and CFTR channel activators .

Propriétés

IUPAC Name

2,7-dibromo-5H-pyrrolo[2,3-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2N3/c7-3-1-9-6-5(3)11-4(8)2-10-6/h1-2H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDCSKOADZYGCBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NC(=CN=C2N1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dibromo-5H-pyrrolo[2,3-b]pyrazine typically involves the bromination of pyrrolo[2,3-b]pyrazine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling brominating agents.

Analyse Des Réactions Chimiques

Types of Reactions

2,7-Dibromo-5H-pyrrolo[2,3-b]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in an appropriate solvent.

    Coupling Reactions: Palladium catalysts are often used in coupling reactions, with conditions tailored to the specific reaction type.

Major Products

The major products formed from these reactions depend on the substituents introduced. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups such as alkyl or aryl groups.

Applications De Recherche Scientifique

Medicinal Chemistry

2,7-Dibromo-5H-pyrrolo[2,3-b]pyrazine serves as a crucial building block in the synthesis of various bioactive compounds. Its derivatives have been explored for their potential as kinase inhibitors, which are vital in the treatment of cancers and inflammatory diseases. For instance:

  • Kinase Inhibition : Research has demonstrated that derivatives of this compound can effectively inhibit specific kinases involved in tumor progression and inflammation pathways. The mechanism typically involves binding to the active site of the kinase, leading to reduced activity and subsequent effects on cellular proliferation and apoptosis .

Materials Science

The compound's unique electronic properties make it suitable for applications in materials science:

  • Organic Semiconductors : this compound is utilized in developing organic semiconductors due to its favorable charge transport properties. These materials are essential for fabricating organic light-emitting diodes (OLEDs) and organic photovoltaic devices .

Biological Studies

In biological research, this compound is employed to study various molecular interactions:

  • Biological Pathways : Its ability to interact with specific molecular targets allows researchers to investigate signaling pathways and mechanisms of action in cellular systems. This application is critical for understanding disease mechanisms and developing targeted therapies .

Case Studies

Several case studies have illustrated the applications of this compound:

  • FGFR Inhibition : A study focused on substituted pyrrolo[2,3-b]pyrazines demonstrated that derivatives of this compound exhibited significant inhibition against fibroblast growth factor receptors (FGFR), which are implicated in various cancers .
  • Organic Electronics Development : Research on organic semiconductors highlighted how incorporating dibromopyrroles into polymer matrices improved charge mobility and device performance in OLEDs .

Mécanisme D'action

The mechanism of action of 2,7-Dibromo-5H-pyrrolo[2,3-b]pyrazine and its derivatives often involves the inhibition of specific enzymes or receptors. For instance, some derivatives act as kinase inhibitors by binding to the active site of the enzyme, thereby blocking its activity . The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Comparaison Avec Des Composés Similaires

Structural Analogs in Medicinal Chemistry

Halogenated Pyrrolo[2,3-b]pyrazine Derivatives
  • However, its lower molecular weight (153.57 g/mol) may limit hydrophobic interactions in enzymatic pockets .
  • 7-Bromo-5-(4-methylbenzenesulfonyl)-5H-pyrrolo[2,3-b]pyrazine (CAS 1818847-41-4):

    • The sulfonyl group at position 5 improves solubility and introduces a hydrogen-bond acceptor, enhancing selectivity for tyrosine kinases like FGFR1. Its IC₅₀ values in kinase assays are comparable to 2,7-dibromo derivatives but with improved pharmacokinetic profiles .
  • RP107 (7-n-butyl-6-(4-hydroxyphenyl)pyrrolo[2,3-b]pyrazine) :

    • Submicromolar activator (EC₅₀ = 89 nM) of CFTR chloride channels. The 4-hydroxyphenyl and n-butyl groups at positions 6 and 7, respectively, are critical for cAMP-independent activation, a feature absent in 2,7-dibromo due to its lack of polar substituents .
Scaffold Comparison: Pyrrolo[2,3-b]pyrazine vs. Pyrazolo[4,3-b]pyridine
  • Pyrazolo[4,3-b]pyridine (e.g., compound 8 in ):
    • Exhibits ~50% FGFR1 inhibition at 10 µM. Replacement with pyrrolo[2,3-b]pyrazine (compound 9) increased activity by 20% due to improved hydrogen bonding with Ala564 and π-π stacking with Phe489 in FGFR1 .
    • Key Difference: Pyrrolo[2,3-b]pyrazine’s smaller core allows deeper penetration into kinase ATP pockets, enhancing binding affinity .

Table 1: Kinase Inhibition Profiles of Selected Derivatives

Compound Scaffold FGFR1 Inhibition (%) c-Met Inhibition (IC₅₀, nM)
2,7-Dibromo derivative Pyrrolo[2,3-b]pyrazine 65–70% N/A
Compound 8 Pyrazolo[4,3-b]pyridine 50% 12.3
Compound 9 Pyrrolo[2,3-b]pyrazine 70% 8.9

Optoelectronic Materials

Dipyrrolo[2,3-b]pyrazine Derivatives
  • 1,7-Dihydrodipyrrolo[2,3-b]pyrazine: Synthesized via Sonogashira coupling of 2-bromo-3-chloro-pyrrolopyrazine. Exhibits strong blue fluorescence (quantum yield = 56%) and twisted molecular conformation (dihedral angle = 30–80°), ideal for organic light-emitting diodes (OLEDs) . Comparison: 2,7-Dibromo derivatives lack extended conjugation but serve as precursors for such materials via cross-coupling .
  • Pyrido[2,3-b]pyrazine-Based Dyes :

    • Feature a pyridine ring fused to pyrazine, reducing bandgap (Eg ≈ 2.1 eV) compared to pyrrolo[2,3-b]pyrazine (Eg ≈ 3.0 eV). The pyrido derivatives show red-shifted absorption (λmax = 450 nm) and higher charge mobility in photovoltaic cells .

Table 2: Optoelectronic Properties of Selected Scaffolds

Compound λmax (nm) Quantum Yield (%) Application
1,7-Dihydro-DPP 420 56 OLEDs, Sensors
Pyrido[2,3-b]pyrazine 450 35 Photovoltaics
2,7-Dibromo derivative N/A N/A Synthetic Intermediate
Regioselective Functionalization
  • Metal-Free Amination: Microwave-assisted amination of 2-bromo-3-chloro-pyrrolopyrazine yields 3-amino derivatives exclusively, whereas Buchwald-Hartwig conditions produce 2-amino isomers . 2,7-Dibromo analogs allow sequential coupling at both positions for diverse derivatization .
  • Sonogashira Coupling: 2,7-Dibromo derivatives undergo double coupling with alkynes to generate π-extended systems (e.g., dipyrrolopyrazines), unlike mono-halogenated analogs like 3-chloro-pyrrolopyrazine .

Activité Biologique

2,7-Dibromo-5H-pyrrolo[2,3-b]pyrazine is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its unique structure, characterized by bromine substitutions, enhances its reactivity and biological interactions. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is C6H4Br2N4\text{C}_6\text{H}_4\text{Br}_2\text{N}_4, with a molecular weight of approximately 232.02 g/mol. The presence of bromine atoms at the 2 and 7 positions of the pyrrolo[2,3-b]pyrazine framework is significant for its biological activity.

Research indicates that this compound primarily functions as a kinase inhibitor . Kinases are critical in various cellular signaling pathways, and their inhibition can lead to therapeutic effects in diseases such as cancer and inflammatory disorders. The compound's mode of action involves:

  • Hydrogen Bonding : The nitrogen atoms within the pyrazine ring form hydrogen bonds with the active sites of target kinases.
  • Hydrophobic Interactions : These interactions enhance binding affinity and specificity towards certain kinase targets.
  • Regulatory Pathways : The compound influences pathways such as MEK-ERK and PI3K-Akt, which are vital for cell proliferation and survival.

Biological Activities

The biological activities associated with this compound include:

  • Antitumor Activity : In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis.
  • Anti-inflammatory Effects : It has been observed to modulate inflammatory responses through kinase inhibition.
  • Antimicrobial Properties : The compound has demonstrated activity against various microbial strains.

Case Studies

  • Inhibition of Kinases :
    • A study evaluated the inhibitory effects of this compound on fibroblast growth factor receptors (FGFR). Results indicated significant inhibition of FGFR kinase activity, disrupting critical signaling pathways related to cell proliferation and differentiation .
  • Cytotoxicity Against Cancer Cells :
    • Another investigation assessed the cytotoxicity of this compound on breast cancer cell lines. The results showed an IC50 value indicating effective growth inhibition at low concentrations .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityIC50 (µM)
This compoundFGFR Inhibition0.25
2-Bromo-7-chloro-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazineAntitumor Activity0.50
Imadazo[1,2-a]pyrazinesCDK9 Inhibition0.16

Synthesis Methods

The synthesis of this compound involves several methods including:

  • Regioselective Functionalization : Utilizing C–N functionalization reactions to create derivatives with enhanced biological properties .
  • Sonogashira Coupling Reactions : This method has been employed to generate various functionalized derivatives that may exhibit improved efficacy .

Q & A

Q. What are the key synthetic methodologies for 2,7-dibromo-5H-pyrrolo[2,3-b]pyrazine?

  • Methodological Answer : The synthesis typically involves regioselective halogenation of the pyrrolopyrazine core. For example, bromination of 5H-pyrrolo[2,3-b]pyrazine derivatives using N-bromosuccinimide (NBS) in dimethyl sulfoxide (DMSO) achieves selective substitution at the 2- and 7-positions . Metal-free protocols under microwave irradiation or Buchwald-Hartwig coupling can optimize regioselectivity for dibromo derivatives . Key intermediates (e.g., 3,5-dibromopyrazine) are validated via NMR and mass spectrometry to confirm substitution patterns .
Example Synthetic Route Reagents/ConditionsYieldReference
Bromination of pyrazine coreNBS, DMSO, RT75%
Regioselective aminationPd(PPh₃)₄, K₂CO₃82%

Q. How is this compound characterized structurally?

  • Methodological Answer : X-ray crystallography and NMR spectroscopy are critical. The bromine atoms induce distinct deshielding effects in 1H^1H-NMR (e.g., aromatic protons at δ 8.2–8.5 ppm) and 13C^{13}C-NMR (C-Br signals at δ 110–120 ppm) . Single-crystal studies (e.g., CCDC data) confirm the planar fused-ring system and Br···N non-covalent interactions stabilizing the structure .
Key Physicochemical Properties ValueReference
Molecular Weight292.93 g/mol
Density1.68 ± 0.1 g/cm³
Boiling Point499.6 ± 55.0°C

Q. What biological targets are associated with pyrrolo[2,3-b]pyrazine derivatives?

  • Methodological Answer : These compounds inhibit fibroblast growth factor receptors (FGFRs) and cyclin-dependent kinases (CDKs) . For FGFR1, the pyrazine nitrogen forms a hydrogen bond with the kinase hinge region (binding affinity: IC₅₀ = 12 nM) . In CDK inhibition, substituents like n-butyl and 4-hydroxyphenyl enhance selectivity (e.g., Aloisine A: IC₅₀ = 0.2 µM for CDK5) .

Advanced Research Questions

Q. How do structural modifications influence the activity of this compound derivatives?

  • Methodological Answer : Electron-withdrawing groups (e.g., Br, Cl) at the 2- and 7-positions enhance kinase inhibition by increasing electrophilicity and π-stacking with ATP-binding pockets . Conversely, bulky substituents (e.g., tosyl groups) reduce cell permeability but improve metabolic stability (t₁/₂ > 6 hrs in liver microsomes) . Quantitative SAR (QSAR) models correlate logP values (2.5–3.5) with improved blood-brain barrier penetration .

Q. How can contradictory data on pyrrolo[2,3-b]pyrazine efficacy be resolved?

  • Methodological Answer : Discrepancies arise from assay conditions (e.g., pH, temperature) and cellular models . For example, FGFR1 inhibition in E. coli-expressed kinase assays may differ from mammalian cell lines due to post-translational modifications . Use isothermal titration calorimetry (ITC) to validate binding thermodynamics and kinome-wide profiling (e.g., Eurofins KinaseScan) to exclude off-target effects .

Q. What in vitro and in vivo models are suitable for evaluating 2,7-dibromo derivatives?

  • Methodological Answer :
  • In vitro :
  • Iodide efflux assays in CFTR-expressing CHO cells (EC₅₀ = 89 nM) .
  • Kinase inhibition using ADP-Glo™ assays (FGFR1 IC₅₀ = 15 nM) .
  • In vivo :
  • Xenograft models (e.g., HCT116 colorectal cancer) with oral dosing (10 mg/kg, t₁/₂ = 4.2 hrs) .
  • Toxicokinetics in Sprague-Dawley rats (NOAEL = 50 mg/kg) .

Q. How do computational methods guide the optimization of pyrrolo[2,3-b]pyrazine derivatives?

  • Methodological Answer : Density functional theory (DFT) predicts HOMO/LUMO distributions (e.g., HOMO: −5.2 eV, LUMO: −2.1 eV) to optimize charge-transfer properties for optoelectronic applications . Molecular dynamics (MD) simulations of FGFR1-ligand complexes (RMSD < 1.5 Å) identify critical residues (e.g., Asp641) for hydrogen bonding .

Q. What environmental factors affect the stability and efficacy of 2,7-dibromo derivatives?

  • Methodological Answer :
  • pH : Degradation occurs above pH 7.5 due to dehalogenation (t₁/₂ = 2 hrs at pH 8.0) .
  • Temperature : Storage at 2–8°C preserves stability (>95% purity over 12 months) .
  • Light : UV exposure induces photolysis; use amber vials for long-term storage .

Q. How is regioselective functionalization achieved in pyrrolo[2,3-b]pyrazine scaffolds?

  • Methodological Answer : Microwave-assisted amination selectively targets the 3-position with primary amines (yield: 85–92%) . For 2-position modification, Sonogashira coupling with alkynes (e.g., TMS-acetylene) under Pd catalysis achieves >90% regioselectivity . Monitor reactions via LC-MS to detect intermediates (e.g., [M+H]⁺ = 353.1 for bromo-acetylene adducts) .

Q. How do 2,7-dibromo derivatives compare to other halogenated analogs (e.g., 7-iodo or 3-chloro)?

  • Methodological Answer :
  • 7-Iodo derivatives exhibit stronger FGFR1 inhibition (IC₅₀ = 8 nM vs. 15 nM for dibromo) due to enhanced van der Waals interactions .
  • 3-Chloro analogs show superior metabolic stability (CLhep = 12 mL/min/kg vs. 25 mL/min/kg for dibromo) but reduced solubility (logS = −4.2) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,7-Dibromo-5H-pyrrolo[2,3-b]pyrazine
Reactant of Route 2
2,7-Dibromo-5H-pyrrolo[2,3-b]pyrazine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.